2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride 2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18035678
InChI: InChI=1S/C13H19N.ClH/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-14-13;/h5-8,10,13-14H,3-4,9H2,1-2H3;1H
SMILES:
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol

2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC18035678

Molecular Formula: C13H20ClN

Molecular Weight: 225.76 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride -

Specification

Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
IUPAC Name 2-(4-propan-2-ylphenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C13H19N.ClH/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-14-13;/h5-8,10,13-14H,3-4,9H2,1-2H3;1H
Standard InChI Key YEKOVZHHFUQDDG-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2CCCN2.Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named 2-[4-(propan-2-yl)phenyl]pyrrolidine hydrochloride, with the molecular formula C₁₃H₁₉N·HCl and a molecular weight of 225.45 g/mol. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, enhancing solubility in polar solvents .

Table 1: Key Identifiers

PropertyValue
CAS Registry Number881040-01-3
IUPAC Name2-[4-(propan-2-yl)phenyl]pyrrolidine hydrochloride
Molecular FormulaC₁₃H₁₉N·HCl
EC Number868-711-6
SMILESCC(C)c1ccc(cc1)C2NCCCC2.Cl

Structural Features

The molecule comprises a pyrrolidine ring (a five-membered saturated amine) with a 4-isopropylphenyl substituent at the 2-position. X-ray crystallography data are unavailable, but computational models suggest a chair-like conformation for the pyrrolidine ring, with the isopropyl group adopting an equatorial orientation to minimize steric strain .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis for 2-[4-(propan-2-yl)phenyl]pyrrolidine hydrochloride is documented, analogous pyrrolidine derivatives are typically synthesized via:

  • Friedel-Crafts Alkylation: Reaction of pyrrolidine with 4-isopropylbenzyl chloride in the presence of Lewis acids like AlCl₃ .

  • Grignard Reaction: Addition of a 4-isopropylphenylmagnesium bromide to a pyrrolidine precursor, followed by acid workup .

  • Hydrochlorination: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield
1Alkylation of pyrrolidine4-isopropylbenzyl chloride, AlCl₃, DCM, 0°C → RT~60%
2Salt formationHCl (g), diethyl ether, 0°C>90%

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). It is hygroscopic and requires storage under anhydrous conditions at 2–8°C. Stability studies indicate decomposition above 200°C, with no reported photolytic sensitivity .

Spectroscopic Data

  • IR (KBr): Peaks at 2926 cm⁻¹ (C-H stretch), 1507 cm⁻¹ (aromatic C=C), 1246 cm⁻¹ (C-N stretch) .

  • ¹H NMR (CDCl₃): δ 1.25 (d, 6H, isopropyl CH₃), 2.85–3.10 (m, 4H, pyrrolidine CH₂), 3.60 (m, 1H, pyrrolidine CH), 7.20–7.40 (m, 4H, aromatic H) .

Hazard ClassCategorySignal WordH-Phrases
Acute toxicity (oral)4WarningH302
Skin irritation2WarningH315
Serious eye damage1DangerH318
Respiratory irritation3WarningH335

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